molecular formula C14H13NO2 B7775611 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 5228-15-9

1-[4-(4-Aminophenoxy)phenyl]ethanone

Cat. No.: B7775611
CAS No.: 5228-15-9
M. Wt: 227.26 g/mol
InChI Key: LLPBSWDPJYOIRK-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized by the presence of an aminophenoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone typically involves the reaction of 4-aminophenol with 4-bromobenzophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the bromine-substituted benzophenone, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Aminophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(4-Aminophenoxy)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Aminophenoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison: 1-[4-(4-Aminophenoxy)phenyl]ethanone is unique due to its specific aminophenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBSWDPJYOIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966655
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-15-9
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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